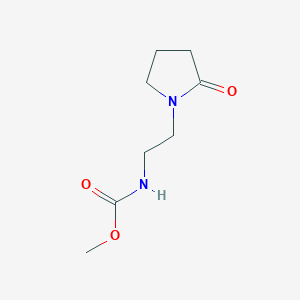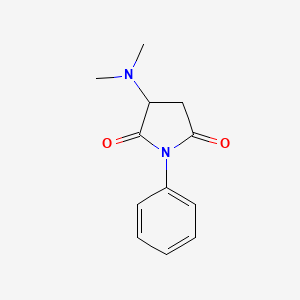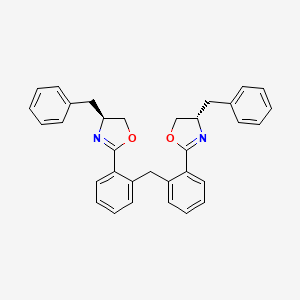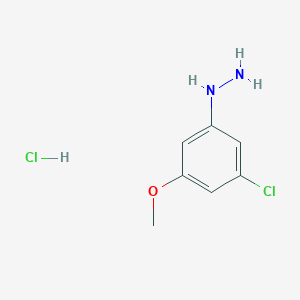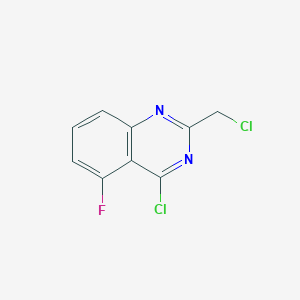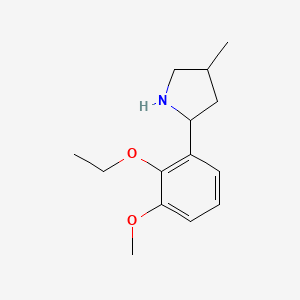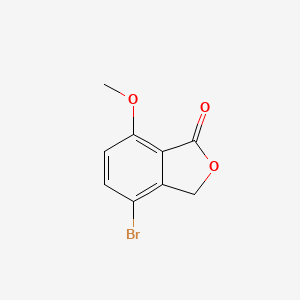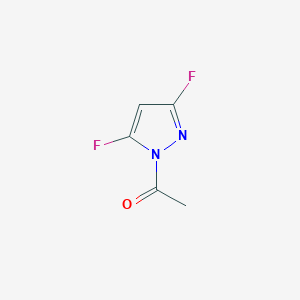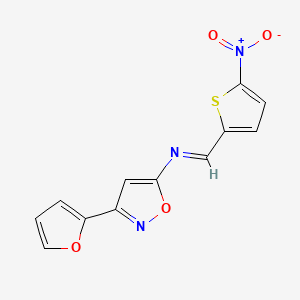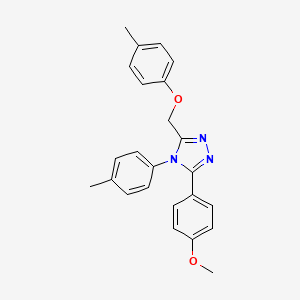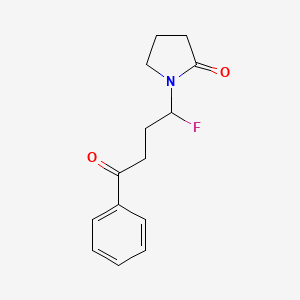
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpiperidine with fluorinating agents under controlled conditions . The reaction typically requires the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile at elevated temperatures (around 80°C) for about 12 hours . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The fluoro group enhances its binding affinity and selectivity towards certain targets, leading to its biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have a similar core structure but differ in their substituents, leading to different biological activities.
Pyrrolizines: These are structurally related but contain an additional fused ring, which can alter their chemical and biological properties.
Prolinol derivatives: These compounds have a hydroxyl group attached to the pyrrolidine ring, affecting their reactivity and biological interactions.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
1-(1-fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H16FNO2/c15-13(16-10-4-7-14(16)18)9-8-12(17)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
GHJJOFCUQWZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(CCC(=O)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


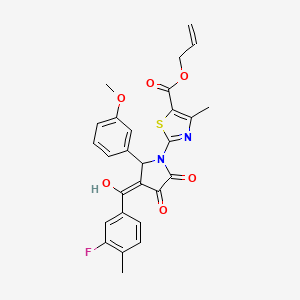
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
